1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEJDYFVYZETDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(COC3=CC=C(C=C3)OC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676988 | |
| Record name | 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233706-89-2 | |
| Record name | 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10641 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents, including the hydroxypropyl and phenoxyphenoxy groups.
Final Assembly: The final step involves the coupling of the functionalized indole core with the appropriate carboxylic acid derivative to form CAY10641.
Industrial Production Methods
Industrial production of CAY10641 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The C5-carboxylic acid moiety can undergo esterification under acid-catalyzed or coupling-agent-mediated conditions. For example:
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Reaction : Acid + Alcohol → Ester
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Conditions :
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Example : Conversion to methyl or ethyl esters for improved solubility or further functionalization .
Hydroxyl Group Modifications
The secondary hydroxyl group on the propyl chain is reactive toward:
Etherification
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Reaction : Condensation with alkyl/aryl halides under basic conditions.
Acetylation
Oxidation
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Potential Pathway : Oxidation to a ketone using MnO or Dess-Martin periodinane (not directly observed but plausible based on indole aldehyde oxidation in ).
Indole Ring Reactivity
The indole nucleus may participate in electrophilic substitutions, though steric hindrance from the 3-(2-methylpropanoyl) group could direct reactivity.
| Reaction Type | Conditions | Position | Reference |
|---|---|---|---|
| Bromination | NBS in CCl or DMF | C4/C6 | |
| Nitration | HNO/HSO | C4 | |
| Sulfonation | HSO/SO | C4 |
Reduction of the 2-Methylpropanoyl Group
The isobutyryl group at C3 can be reduced to a secondary alcohol:
Coupling Reactions
The carboxylic acid may form amides or activate as an acyl chloride for nucleophilic substitution:
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Amide Formation :
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Acyl Chloride Intermediate :
Acidic Hydrolysis
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Ester Cleavage : The 2-methylpropanoyl group hydrolyzes to isobutyric acid under strong acidic conditions (HCl/HO) .
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Ether Cleavage : Phenoxyphenoxy groups may degrade in concentrated HSO .
Base-Induced Reactions
Stability Under Oxidative Conditions
The indole ring is susceptible to oxidation:
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Oxidizing Agents : KMnO or CrO in acetone/water oxidizes substituents (e.g., aldehydes to carboxylic acids) .
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Product : Potential formation of quinone-like structures if the indole ring is disrupted.
Synthetic Routes to the Target Compound
Based on analogous indole syntheses :
Scientific Research Applications
CAY10641 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cytosolic phospholipase A2 alpha inhibitors.
Biology: Used in studies investigating the role of cytosolic phospholipase A2 alpha in cellular processes.
Medicine: Investigated for its potential anti-inflammatory effects in various disease models.
Industry: Used in the development of new pharmaceuticals targeting inflammatory pathways
Mechanism of Action
CAY10641 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha. This enzyme specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, initiating the synthesis of prostaglandins and leukotrienes. By inhibiting this enzyme, CAY10641 reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s indole core and carboxylic acid group align it with pharmaceuticals (e.g., NSAIDs) and agrochemicals. Below is a comparative analysis:
Table 1: Structural Comparison
Pharmacological and Functional Insights
- Target Compound vs. Indomethacin: Structural Differences: The target compound has a carboxylic acid at position 5 (vs. position 3 in Indomethacin) and a phenoxyphenoxy-propyl chain (vs. 4-chlorobenzoyl in Indomethacin). Implications: Positional differences in the carboxylic acid group may alter binding affinity to cyclooxygenase (COX) enzymes.
- Target Compound vs. Fluazifop: Structural Differences: Fluazifop is a pyridinecarboxylic acid herbicide, whereas the target compound has an indole core. Both share phenoxy groups, which are common in herbicides. Implications: The indole core may confer unintended bioactivity in mammals, limiting herbicidal utility despite structural similarities to fluazifop .
Physicochemical Properties and Challenges
- Solubility : The target compound’s high molecular weight (473.5 g/mol) and bulky substituents suggest poor aqueous solubility, a common hurdle in drug development.
Research Findings and Limitations
- However, the discontinuation implies inadequate efficacy or safety in early studies.
- Agrochemical Potential: Phenoxyphenoxy groups are prevalent in herbicides, but the indole core may reduce selectivity for plant-specific targets .
Biological Activity
1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets. Key areas of investigation include:
- Antiviral Activity: The compound has shown promise in inhibiting viral replication, particularly against HIV-1 integrase.
- Antitumor Properties: Research indicates potential cytotoxic effects against various cancer cell lines.
- Metabolic Effects: The compound's influence on metabolic pathways related to diabetes and obesity has also been explored.
Antiviral Activity
Recent studies have highlighted the effectiveness of indole derivatives as inhibitors of HIV-1 integrase. For instance, a related indole-2-carboxylic acid derivative was shown to significantly inhibit the strand transfer activity of integrase with an IC50 value as low as 0.13 μM, indicating strong antiviral potential .
Table 1: Antiviral Activity Comparison
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Indole Derivative A | HIV-1 Integrase | 0.13 | |
| Indole Derivative B | HIV-1 Integrase | 0.50 | |
| This compound | TBD | TBD | TBD |
Antitumor Properties
The antitumor effects of indole derivatives have been documented in several studies. For example, compounds similar to the one have demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of various indole derivatives on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain modifications to the indole structure enhanced cytotoxicity, suggesting a structure-activity relationship.
Table 2: Cytotoxicity Results
Metabolic Effects
Research has also indicated that certain indole derivatives can modulate metabolic pathways, potentially offering therapeutic benefits for conditions like type 2 diabetes. In vivo studies have shown that these compounds can reduce hyperglycemia in diabetic mouse models .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?
The compound can be synthesized via condensation reactions involving indole-carboxylic acid derivatives and phenoxypropyl intermediates. A general approach involves:
- Reagent ratios : Use a 1.1:1 molar ratio of the aldehyde (e.g., 3-formyl-indole-carboxylic acid) to nucleophilic partners (e.g., aminothiazolones or thiazolidinones) to minimize side reactions .
- Catalysis : Sodium acetate in acetic acid acts as a catalyst and solvent, with reflux conditions (3–5 hours) to drive the reaction to completion .
- Purification : Precipitates are typically filtered and recrystallized from acetic acid or DMF/acetic acid mixtures to enhance purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key analytical methods include:
- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection (e.g., 254 nm) for quantification .
- NMR : Assign peaks for the indole NH (δ 10–12 ppm), carboxylic acid (δ ~12 ppm), and phenoxy aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Q. What stability considerations are critical during storage and handling?
Q. What preliminary toxicity data should guide safe laboratory use?
- Acute toxicity : No carcinogenic classification per IARC, NTP, or OSHA, but use PPE (gloves, lab coats) and fume hoods to minimize inhalation/contact .
- Mutagenicity : Ames test-negative in related indole derivatives, but confirm via in vitro assays for this specific compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed intermediates or dimerization?
- Solvent choice : Replace acetic acid with aprotic solvents (e.g., DMF) for acid-sensitive steps, but monitor reaction progress via TLC .
- Temperature control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may reduce ester group hydrolysis .
- Additives : Introduce scavengers like molecular sieves to absorb water and suppress hydrolysis .
Q. What advanced analytical techniques resolve contradictions in physicochemical data (e.g., solubility discrepancies)?
Q. How can computational modeling predict structure-activity relationships (SAR) for biological targets?
- Docking studies : Model interactions with enzymes (e.g., cyclooxygenase) using the phenoxy groups as hydrophobic anchors and the carboxylic acid for hydrogen bonding .
- QSAR : Correlate substituent effects (e.g., methylpropanoyl vs. acetyl groups) with logP and bioactivity data from analogous compounds .
Q. What mechanistic insights explain unexpected reactivity in derivatization reactions (e.g., esterification failures)?
Q. How can degradation pathways be elucidated under stressed conditions (e.g., oxidative, photolytic)?
- Forced degradation : Expose to UV light (ICH Q1B) and analyze degradants via LC-MS. Expected products include hydroxylated phenoxy fragments .
- Oxidative stress : Use H2O2/Fe<sup>2+</sup> systems to identify oxidation-prone sites (e.g., indole NH) .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
